![molecular formula C16H14F3NO3S B13715568 2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime is a chemical compound with the molecular formula C16H14F3NO3S It is a derivative of 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, where the oxime group is tosylated
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime typically involves the following steps:
Formation of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: This can be achieved through the Friedel-Crafts acylation of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The ketone is then converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime and tosyl groups can interact with active sites of enzymes, potentially inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime include:
2,2,2-Trifluoro-1-phenylethanone: Lacks the methyl and tosyl groups, making it less lipophilic and less reactive in certain chemical reactions.
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Lacks the oxime and tosyl groups, limiting its applications in biological studies.
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone Oxime: Lacks the tosyl group, making it less suitable for certain synthetic applications.
Properties
Molecular Formula |
C16H14F3NO3S |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[(E)-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3/b20-15+ |
InChI Key |
GHAOMANCFBUXTJ-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C)/C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


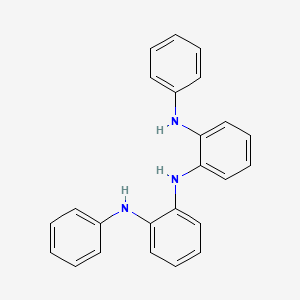
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
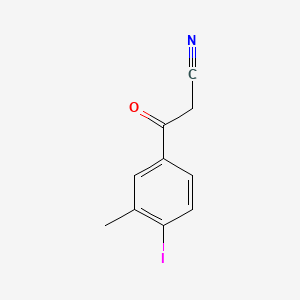
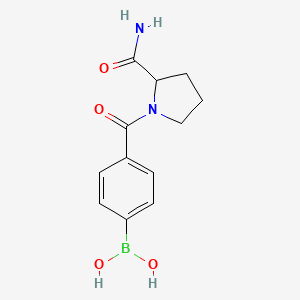
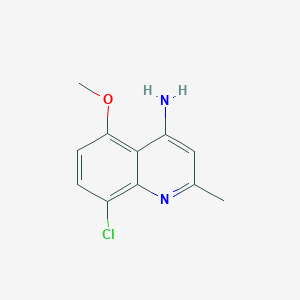
![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
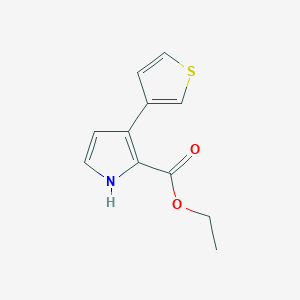
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
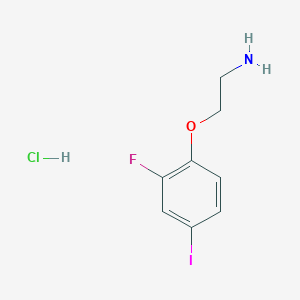
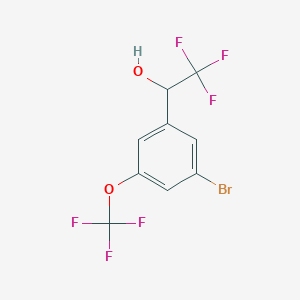
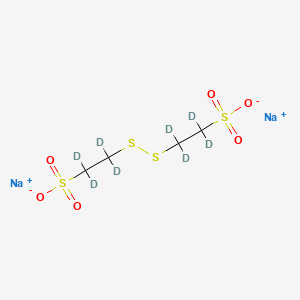
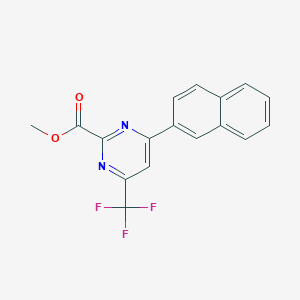
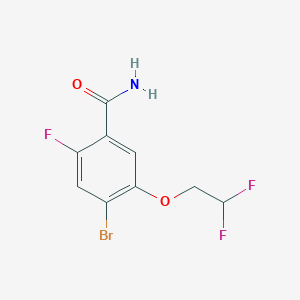
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
